molecular formula C17H15N3O3S B2396378 N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1049453-73-7

N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2396378
CAS No.: 1049453-73-7
M. Wt: 341.39
InChI Key: SLVXBICZCCSVQP-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with furan-2-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)furan-2-carboxamide stands out due to its unique combination of a thiazole ring and a furan-2-carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(3-anilino-3-oxopropyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(18-12-5-2-1-3-6-12)9-8-13-11-24-17(19-13)20-16(22)14-7-4-10-23-14/h1-7,10-11H,8-9H2,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVXBICZCCSVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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